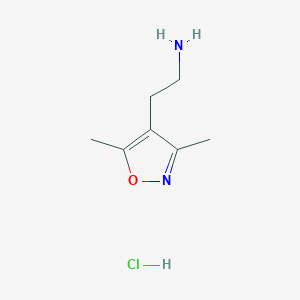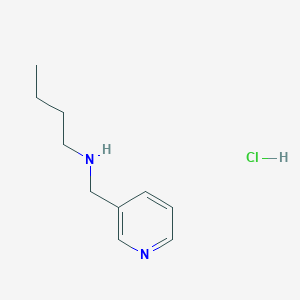![molecular formula C11H15ClN2O B3077539 [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride CAS No. 1048650-01-6](/img/structure/B3077539.png)
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride
Descripción general
Descripción
“[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1048650-01-6 . It has a molecular weight of 226.71 and its linear formula is C11 H14 N2 O . Cl H . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H14N2O.ClH/c12-10-6-2-1-5-9 (10)11 (14)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-8,12H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 226.71 and its linear formula is C11 H14 N2 O . Cl H .Aplicaciones Científicas De Investigación
Analytical Techniques and Applications
Analytical Methodologies for Heterocyclic Amines : A significant aspect of research on compounds like [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride involves analytical methods for their detection and quantification. Teunissen et al. (2010) review the analytical techniques for the heterocyclic amine PhIP, emphasizing the importance of liquid chromatography coupled with mass spectrometry for its sensitivity and selectivity in detecting bioactivated metabolites and detoxification products in biological matrices and foodstuffs (Teunissen et al., 2010).
Biogenic Amines in Foods
Biogenic Amines Analysis : The analysis of biogenic amines (BAs) in food, as reviewed by Önal (2007), highlights the significance of understanding the toxicity and regulatory roles of BAs in food safety. Chromatographic methods, particularly HPLC, are noted for their capability to quantitatively determine BAs in foods, addressing the health implications related to their presence (Önal, 2007).
Environmental Applications
Amine-Functionalized Sorbents for PFAS Removal : Ateia et al. (2019) discuss the use of amine-containing sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the role of electrostatic and hydrophobic interactions in the sorption process, offering insights into the design of effective materials for environmental remediation (Ateia et al., 2019).
Health Implications of Amines
Biogenic Amines and Health : The role of biogenic amines in food intoxication and spoilage, as well as their potential in forming nitrosamines, is critically reviewed by Bulushi et al. (2009). This work provides a comprehensive look at the safety and quality implications of amines in fish products, contributing to a better understanding of food-related health risks (Bulushi et al., 2009).
Synthesis and Structural Properties
Synthetic Pathways and Properties : Research on the synthesis and properties of novel compounds often includes the study of functionalized amines. For instance, Issac and Tierney (1996) explore the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, providing insights into the synthetic routes and potential applications of these compounds in various fields, including medicinal chemistry (Issac & Tierney, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
(2-aminophenyl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZPAKXGXMIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)


![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)
amine hydrochloride](/img/structure/B3077494.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)






![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)